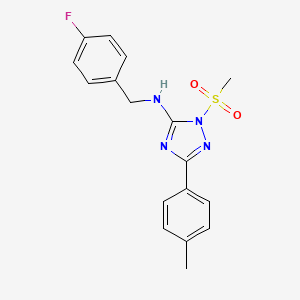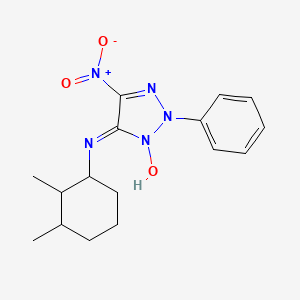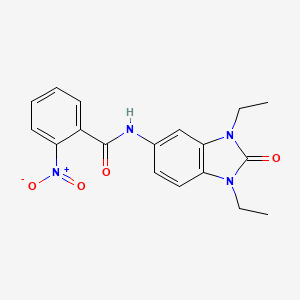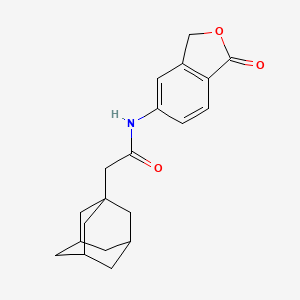![molecular formula C15H11N3O4S2 B4193068 methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4193068.png)
methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Vue d'ensemble
Description
Methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a useful research compound. Its molecular formula is C15H11N3O4S2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is 361.01909819 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Applications
Thiazole derivatives, which include the compound , have been researched for their potential as antioxidants . These compounds can neutralize free radicals and protect cells from oxidative stress, which is a factor in aging and many diseases .
Analgesic and Anti-inflammatory
The compound’s thiazole core is associated with analgesic and anti-inflammatory properties. It has been utilized in the development of new drugs that aim to alleviate pain and reduce inflammation without the side effects of traditional medications .
Antimicrobial and Antifungal Activities
Researchers have explored the use of thiazole derivatives as antimicrobial and antifungal agents . These compounds have shown effectiveness against various bacterial and fungal strains, making them candidates for new treatments .
Antiviral Research
The thiazole structure is also significant in antiviral research . Compounds with this moiety have been studied for their ability to inhibit the replication of viruses, including HIV, offering a pathway for developing novel antiviral drugs .
Neuroprotective Effects
Studies suggest that thiazole derivatives can have neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antitumor and Cytotoxicity
The compound has been part of research into antitumor and cytotoxic drugs. Its ability to inhibit cell growth and induce apoptosis in cancer cells is of particular interest in the field of oncology .
Chemical Synthesis and Drug Design
In the realm of chemical synthesis and drug design , thiazole derivatives serve as key intermediates. They are used in the synthesis of complex molecules and as scaffolds for designing drugs with specific biological activities .
Agricultural Applications
Lastly, thiazole compounds have applications in agriculture . They are used in the development of fungicides and biocides, contributing to the protection of crops from various diseases .
Propriétés
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-22-14(21)8-4-5-9-10(7-8)16-15(23)18(13(9)20)17-12(19)11-3-2-6-24-11/h2-7H,1H3,(H,16,23)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXQHTCZTSZASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid](/img/structure/B4193017.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4193025.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)


![N-(3-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193054.png)
acetate](/img/structure/B4193058.png)
![4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide](/img/structure/B4193083.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)


![4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4193109.png)